molecular formula C14H12N4 B13744692 2,6-Diamino-3-(2-naphthalenyl)-pyrazine CAS No. 212778-91-1

2,6-Diamino-3-(2-naphthalenyl)-pyrazine

Cat. No.: B13744692
CAS No.: 212778-91-1
M. Wt: 236.27 g/mol
InChI Key: JTCZRXLGHCTLPH-UHFFFAOYSA-N
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Description

2,6-Diamino-3-(2-naphthalenyl)-pyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-3-(2-naphthalenyl)-pyrazine typically involves the reaction of 2-naphthylamine with a suitable pyrazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-3-(2-naphthalenyl)-pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its electronic properties.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrazines with different functional groups.

Scientific Research Applications

2,6-Diamino-3-(2-naphthalenyl)-pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diamino-3-(2-naphthalenyl)-pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrazine: A simpler analog with similar structural features but lacking the naphthalenyl group.

    3-(2-Naphthalenyl)-pyrazine: Another related compound with different substitution patterns on the pyrazine ring.

Uniqueness

2,6-Diamino-3-(2-naphthalenyl)-pyrazine is unique due to the presence of both amino groups and the naphthalenyl moiety, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

212778-91-1

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3-naphthalen-2-ylpyrazine-2,6-diamine

InChI

InChI=1S/C14H12N4/c15-12-8-17-13(14(16)18-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H4,15,16,18)

InChI Key

JTCZRXLGHCTLPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=C(N=C3N)N

Origin of Product

United States

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